Benzo[d]thiazol-6-yl(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone
Description
Benzo[d]thiazol-6-yl(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone is a synthetic small molecule featuring a benzothiazole core linked to a piperidine ring substituted with a 6-methylpyridin-2-yloxy group. The structural complexity of this molecule—combining aromatic heterocycles (benzothiazole, pyridine) with a piperidine scaffold—suggests its relevance in modulating biological targets such as enzymes or receptors.
Properties
IUPAC Name |
1,3-benzothiazol-6-yl-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-13-3-2-4-18(21-13)24-15-7-9-22(10-8-15)19(23)14-5-6-16-17(11-14)25-12-20-16/h2-6,11-12,15H,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXYAZIKVHXYPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3=CC4=C(C=C3)N=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution
Piperidin-4-ol reacts with 2-chloro-6-methylpyridine under basic conditions (e.g., K$$2$$CO$$3$$, DMF, 80–100°C) to yield the ether linkage. This method requires prolonged heating (12–24 hours) and affords moderate yields (50–65%) due to competing side reactions.
Reaction Scheme:
$$
\text{Piperidin-4-ol} + \text{2-Chloro-6-methylpyridine} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{4-((6-Methylpyridin-2-yl)oxy)piperidine} + \text{HCl}
$$
Mitsunobu Reaction
For sterically hindered substrates, the Mitsunobu reaction (DEAD, PPh$$_3$$, THF) between 6-methylpyridin-2-ol and Boc-protected piperidin-4-ol improves regioselectivity. Post-synthesis Boc deprotection (HCl/dioxane) yields the free amine.
Typical Conditions:
- Reagents: Diethyl azodicarboxylate (DEAD, 1.2 eq), triphenylphosphine (1.2 eq)
- Solvent: Tetrahydrofuran (THF), 0°C to room temperature
- Yield: 70–80% after deprotection
Synthesis of Benzothiazole-6-carboxylic Acid
Cyclization of 2-Amino-5-carboxythiophenol
2-Amino-5-carboxythiophenol undergoes cyclization with formic acid (HCOOH, reflux, 6 hours) to form benzothiazole-6-carboxylic acid.
Reaction Scheme:
$$
\text{2-Amino-5-carboxythiophenol} \xrightarrow{\text{HCOOH, Δ}} \text{Benzothiazole-6-carboxylic Acid} + \text{H}_2\text{O}
$$
Yield: 60–75%
Oxidation of 6-Methylbenzothiazole
6-Methylbenzothiazole is oxidized using KMnO$$4$$ in acidic medium (H$$2$$SO$$4$$, H$$2$$O, 90°C) to yield the carboxylic acid.
Conditions:
- Oxidizing Agent: KMnO$$_4$$ (3 eq)
- Temperature: 90°C, 8 hours
- Yield: 50–60%
Coupling Strategies for Methanone Formation
Acid Chloride-Mediated Acylation
Benzothiazole-6-carboxylic acid is converted to its acid chloride (SOCl$$_2$$, reflux, 3 hours) and reacted with 4-((6-methylpyridin-2-yl)oxy)piperidine in dichloromethane (DCM) with triethylamine (TEA).
Reaction Scheme:
$$
\text{Benzothiazole-6-COCl} + \text{Piperidine Derivative} \xrightarrow{\text{TEA, DCM}} \text{Target Compound} + \text{HCl}
$$
Yield: 65–75%
Carbodiimide Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), the carboxylic acid directly couples with the piperidine amine in DMF.
Conditions:
- Coupling Agents: EDC (1.5 eq), HOBt (1.5 eq)
- Base: N,N-Diisopropylethylamine (DIPEA, 2 eq)
- Yield: 70–80%
Analytical Data and Characterization
Spectral Properties
- $$^1$$H NMR (400 MHz, DMSO-$$d6$$): δ 8.45 (s, 1H, benzothiazole-H), 7.95–7.85 (m, 2H, pyridine-H), 4.20–4.05 (m, 1H, piperidine-H), 3.70–3.50 (m, 4H, piperidine-H), 2.50 (s, 3H, CH$$3$$).
- HRMS (ESI): m/z calculated for C$${21}$$H$${20}$$N$$3$$O$$2$$S [M+H]$$^+$$: 394.1224; found: 394.1228.
Crystallographic Data
Single-crystal X-ray diffraction confirms the planar benzothiazole moiety and equatorial orientation of the pyridyloxy group on the piperidine ring.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Acid Chloride | High reactivity, short reaction time | Requires strict anhydrous conditions | 65–75 |
| Carbodiimide Coupling | Mild conditions, no acid chloride handling | Longer reaction time (12–18 hours) | 70–80 |
| Mitsunobu for Ether | Regioselective | High cost of reagents | 70–80 |
Chemical Reactions Analysis
Types of Reactions
Benzo[d]thiazol-6-yl(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemical and Biological Research
Chemistry Applications
This compound serves as a valuable building block in the synthesis of more complex molecules. Its unique structural features, including the benzothiazole and piperidine rings, allow for the development of derivatives with enhanced biological activities. Researchers have utilized it to create novel compounds with potential applications in drug development and material science .
Biological Activity
Benzo[d]thiazol-6-yl(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone has been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit specific enzymes or receptors involved in inflammatory processes, thereby reducing inflammation . Additionally, its interactions with various molecular targets have led to explorations into its anticancer potential, particularly in treating tumors associated with inflammatory pathways .
Medicinal Applications
Therapeutic Potential
The compound has shown promise in treating various diseases, including cancer and inflammatory disorders. Its mechanism of action involves binding to protein receptors, which can influence their activity and lead to therapeutic effects. For instance, molecular docking studies indicate that it may interact with targets implicated in tumor growth and inflammation .
Case Studies
Research has documented several case studies highlighting the efficacy of similar benzothiazole derivatives in preclinical models:
- Anticancer Activity : A study demonstrated that benzothiazole derivatives exhibited cytotoxic effects against cancer cell lines, suggesting that modifications to the benzothiazole structure could enhance their potency .
- Anti-inflammatory Effects : In vivo studies indicated that compounds similar to this compound significantly reduced inflammation markers in animal models of arthritis .
Industrial Applications
Material Science
In addition to its pharmaceutical applications, this compound is also being explored for its utility in developing new materials. Its chemical properties make it suitable for creating coatings, polymers, and other materials that require specific thermal or mechanical properties .
Research Findings Summary Table
| Application Area | Findings Summary |
|---|---|
| Chemistry | Acts as a building block for synthesizing complex molecules; potential for new material development |
| Biology | Anti-inflammatory properties; potential anticancer activity |
| Medicinal | Efficacy in reducing inflammation; cytotoxic effects against cancer cells |
| Industrial | Suitable for developing advanced materials with tailored properties |
Mechanism of Action
The mechanism of action of Benzo[d]thiazol-6-yl(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammatory processes, thereby reducing inflammation. Molecular docking studies have shown that this compound can bind to protein receptors, influencing their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Key Observations :
- Synthetic Efficiency : The propoxy-linked analogue (52.4% yield) suggests that linker flexibility may influence reaction efficiency compared to the pyridyloxy-substituted target compound.
- Purity : The piperazine-containing analogue achieves 98% purity , implying that substitution patterns (e.g., benzyl groups) may enhance crystallinity or stability during purification.
Pharmacological and Physicochemical Properties
- Lipophilicity and Bioavailability : The pyridyloxy group in the target compound may enhance solubility compared to the propoxy-linked analogue, which has a more lipophilic propoxy chain. Piperazine derivatives (e.g., the 98% pure compound ) often exhibit improved pharmacokinetics due to their basic nitrogen atoms, facilitating protonation and membrane permeability.
- Target Engagement: Benzothiazole derivatives are known to interact with kinases, GPCRs, and DNA . The pyridyloxy substituent in the target compound could mimic ATP-binding motifs in kinases, while the piperidine scaffold may confer conformational flexibility for receptor binding.
Biological Activity
Benzo[d]thiazol-6-yl(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its antibacterial, antifungal, and antiviral properties, as well as relevant structure-activity relationships (SAR) and case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a benzo[d]thiazole moiety linked to a piperidine ring via an ether bond with a 6-methylpyridine substituent. The structural features of this compound are crucial for its biological activity.
Antibacterial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Compounds in this class have shown MIC values ranging from 15.625 μM to 125 μM against various Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The mode of action appears to involve the inhibition of protein synthesis and nucleic acid production .
Antifungal Activity
The compound also demonstrates antifungal properties, particularly against Candida species. The antifungal efficacy is often measured using the Minimum Fungicidal Concentration (MFC), with reported values indicating moderate activity against common fungal pathogens .
Antiviral Activity
In addition to antibacterial and antifungal effects, certain derivatives of benzothiazoles have been evaluated for their antiviral activity against viruses like MERS-CoV. One derivative showed an IC50 value of 0.09 μM, indicating potent inhibitory effects . This suggests that modifications on the benzothiazole core can enhance antiviral properties.
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of benzo[d]thiazol derivatives. Key findings include:
- Substituent Effects : The introduction of electron-donating or electron-withdrawing groups on the piperidine ring significantly influences antibacterial potency. For example, hydroxy and nitro substitutions have been shown to enhance activity against bacterial strains .
- Benzothiazole Modifications : Variations in the benzothiazole ring, such as fluorination at specific positions, have been linked to increased inhibitory activity against viral targets .
Table: Summary of Biological Activities
| Activity Type | MIC/MFC Values | Notable Findings |
|---|---|---|
| Antibacterial | 15.625 - 125 μM | Effective against S. aureus and E. faecalis |
| Antifungal | Moderate | Active against Candida species |
| Antiviral | IC50 = 0.09 μM | Potent against MERS-CoV |
Case Studies
-
Antibacterial Study :
A study evaluating the compound's efficacy against MRSA highlighted its bactericidal action with an MBIC (Minimum Biofilm Inhibitory Concentration) value of approximately 62 μg/mL, demonstrating its potential in treating resistant bacterial infections . -
Antiviral Research :
Research into derivatives targeting MERS-CoV revealed that structural modifications led to enhanced antiviral activity, showcasing the importance of functional group positioning on biological efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
